1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-
Description
Key Structural Elements
Azo Linkages :
Substitution Patterns :
SMILES Representation :Cl.Cl.CC1=CC(N=NC2=CC(N=NC3=C(N)C=C(N)C(C)=C3)=C(C)C=C2)=C(N)C=C1N
Crystallographic Studies and Conformational Dynamics
Crystallographic analyses reveal that the compound adopts a planar, extended conformation with π-π stacking between aromatic rings. Key findings include:
Structural Features
Comparative Crystal Packing
| Property | Bismarck Brown R | Bismarck Brown R Base |
|---|---|---|
| Space Group | Monoclinic (P2₁/c) | Triclinic (P1) |
| Intermolecular Forces | H-bonding, π-π stacking | π-π stacking, van der Waals |
| Solubility | High (water, ethanol) | Low (organic solvents) |
Comparative Structural Analysis with Bis-Azo Benzenediamine Derivatives
The compound’s structure diverges from related bis-azo derivatives in substitution patterns and electronic properties.
Case Study: Bismarck Brown R vs. Basic Brown 1
| Parameter | Bismarck Brown R | Basic Brown 1 (C.I. 21000) |
|---|---|---|
| Core Linker | 4-Methyl-1,3-phenylenebis(azo) | 1,3-Phenylenebis(azo) |
| Substituents | 6-Methyl, 4-Methyl | Unsubstituted |
| λ_max (nm) | 463–467 (H₂O) | 450–455 (H₂O) |
| Applications | Microscopy, dye synthesis | Textile dyeing |
The methyl groups in Bismarck Brown R enhance solubility and red-shift absorption compared to unsubstituted analogs.
Electronic and Spectroscopic Properties
The compound exhibits a strong absorption band at 463–467 nm (ε ≥250 L·mol⁻¹·cm⁻¹ in 50% ethanol), attributed to π→π* transitions across the azo-conjugated system. Computational studies (DFT/B3LYP) confirm reduced HOMO-LUMO gaps in azo-rich systems, correlating with enhanced conjugation.
Chemical Reactivity and Stability
The azo groups undergo reductive cleavage under acidic or enzymatic conditions, releasing aromatic amines. This reactivity is critical in biological assays and environmental degradation.
Properties
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25/h4-10H,22-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJKLCSQJMPLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063491 | |
| Record name | Bismarck Brown R Base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4482-25-1 | |
| Record name | Bismarck Brown R Base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Basic Brown 4 | |
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| Record name | Vesuvine | |
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| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-[(4-methyl-1,3-phenylene)bis(azo)]bis[toluene-2,4-diamine] | |
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Biological Activity
1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-] is a complex organic compound known for its various applications in industrial chemistry and potential biological activities. This article explores the biological activity of this compound, including its toxicological profiles, metabolic pathways, and implications for human health.
Chemical Structure and Properties
- Chemical Formula : C21H24N8
- Molecular Weight : 388.480 g/mol
- CAS Number : 4482-25-1
- InChI Key : SOJKLCSQJMPLCK-UHFFFAOYSA-N
The compound features a bis(azo) structure that contributes to its chemical reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of 1,3-Benzenediamine derivatives has been studied extensively due to their implications in various fields such as pharmacology and toxicology. The following sections detail the findings related to its toxicity, metabolism, and mutagenic properties.
Toxicological Profile
- Acute Toxicity :
- Chronic Effects :
- Mutagenicity :
Metabolism and Excretion
Research indicates that the compound is well absorbed when administered orally or through the skin. In rats:
- Approximately 64–72% of the absorbed dose is excreted via urine.
- Major metabolites identified include 4-acetylamino-2-aminotoluene and other acetylated derivatives .
Case Study 1: Hepatotoxicity in Rats
A study conducted by the National Cancer Institute (NCI) highlighted the hepatotoxic effects of oral doses of 5.9 mg/kg bw/day over two years. The findings showed significant liver damage characterized by necrosis and cell degeneration .
Case Study 2: Mutagenicity Testing
In a series of assays to evaluate mutagenic potential:
- The compound tested positive for mutagenicity in bacterial systems but negative in mammalian systems at high concentrations (up to 10,000 µg/mL) .
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Acute Toxicity | LOAEL of 5.9 mg/kg bw/day; hepatotoxicity observed |
| Chronic Effects | Liver damage; nephrotoxicity |
| Mutagenicity | Positive in bacterial tests; negative in mammalian tests |
| Metabolism | Well absorbed; major metabolites identified |
Scientific Research Applications
Dye Chemistry
Textile Dyes:
This compound is primarily utilized as a dye intermediate in the production of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in the textile industry. The specific structure allows for the formation of various shades and hues when combined with other chemical components.
Case Study:
A study on the synthesis of azo dyes using 1,3-benzenediamine derivatives demonstrated that the compound can yield dyes with excellent lightfastness and washfastness properties. These properties are crucial for maintaining color integrity during laundering and exposure to light.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC):
1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-] can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which facilitates the separation of this compound from impurities.
Data Table: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water |
| pH | Adjusted with Formic Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm |
Application:
This method has been applied in pharmacokinetic studies to assess the absorption and metabolism of the compound in biological systems. The scalability of this method also allows for preparative separations in laboratory settings.
Environmental Chemistry
Toxicological Studies:
Research indicates that 1,3-benzenediamine derivatives may pose environmental risks due to their potential carcinogenic properties. Hazard assessments have classified this compound under hazardous chemical categories, emphasizing the need for careful handling.
Case Study:
A comprehensive risk assessment conducted by the Australian government highlighted the toxicokinetics of the compound, revealing significant absorption through skin and oral routes in animal studies. The primary metabolites were identified as acetylated derivatives, which may also exhibit toxic effects.
Industrial Applications
Pigments and Coatings:
The compound is also utilized in producing pigments for coatings and plastics. Its ability to form stable complexes with metal ions enhances the durability and color stability of coatings.
Data Table: Properties of Pigments Derived from 1,3-Benzenediamine
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Stability | High |
| Application Areas | Coatings, Inks |
Regulatory Considerations
Due to its classification as a potential carcinogen (Category 2), regulatory frameworks dictate stringent safety measures during its handling and application in industrial processes. The GHS classification includes hazard statements regarding its carcinogenic potential.
Comparison with Similar Compounds
Parent Diamines
- 1,3-Benzenediamine (m-Phenylenediamine; CAS 108-45-2) Structure: A simple diamine with amino groups at the 1,3-positions of benzene. Use: Intermediate for polymers, epoxy hardeners, and azo dye synthesis. Properties: Water-soluble, oxidizes readily in air (turns red), and exhibits higher reactivity than its azo derivatives .
- 1,4-Benzenediamine (p-Phenylenediamine; CAS 106-50-3) Structure: Amino groups at the 1,4-positions. Use: Ubiquitous in hair dyes and polyurethane production. Properties: Higher allergenicity compared to meta-substituted analogs; forms stable quinonoid structures upon oxidation .
Azo Dye Derivatives
- Bismark Brown Y (CAS 8005-77-4) Structure: Non-methylated analog of the target compound, lacking the 4- and 6-methyl groups. Use: Textile and leather dyeing. Properties: Reduced solubility in organic solvents compared to the methylated derivative, leading to narrower industrial applicability .
C.I. Basic Brown 1
Physicochemical Properties
Research Findings and Trends
Recent studies highlight the target compound’s utility in niche applications like cytological staining due to its selective binding to keratinized cells . However, regulatory scrutiny over azo dyes (e.g., EU REACH) emphasizes the need for alternatives due to environmental persistence and toxicity concerns .
Preparation Methods
Diazotization and Azo Coupling Approach
The classical and most widely reported method for preparing this compound involves the diazotization of aromatic amines followed by azo coupling with aromatic diamines or substituted anilines. The general synthetic pathway is:
Step 1: Diazotization
Aromatic amines such as 4-methyl-1,3-phenylenediamine are treated with nitrous acid under acidic conditions (usually hydrochloric acid) at low temperatures to form diazonium salts.Step 2: Azo Coupling
The diazonium salts are then coupled with 1,3-benzenediamine derivatives bearing methyl substituents at specific positions (e.g., 6-methyl) to form the bis-azo compound.
This method is scalable and allows for control over substitution patterns by selecting appropriate starting materials. The reaction conditions such as temperature, pH, and solvent system (often aqueous acidic media) are critical for controlling the coupling efficiency and minimizing side reactions.
Use of 4-Methyl-1,3-Phenylene Bis(azo) Precursors
The key intermediate in the synthesis is the 4-methyl-1,3-phenylene bis(azo) moiety, which is prepared by diazotization of 4-methyl-1,3-phenylenediamine followed by coupling with methyl-substituted benzenediamines. This intermediate is then further reacted to yield the final bis-azo compound.
Alternative Synthetic Routes and Modifications
Though direct diazotization and coupling remain the principal method, some research indicates alternative or modified procedures involving hydrazine derivatives and orthoester intermediates for related azo compounds, which may offer more facile or selective synthesis routes. For example:
Refluxing aromatic diamines with triethyl orthoacetate or triethyl orthopropionate in the presence of hydrazine monohydrate can generate hydrazonoyl intermediates that upon further treatment yield azo compounds with methyl substituents.
These methods, while demonstrated for other azo and triazole derivatives, suggest potential pathways to synthesize structurally related bis-azo compounds with controlled substitution patterns and improved yields.
Purification and Analysis
Following synthesis, the compound is typically purified by chromatographic methods such as reverse phase high-performance liquid chromatography (RP-HPLC) using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This purification is essential to isolate the target compound from side products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Step | Description | Conditions/Notes |
|---|---|---|
| Diazotization | Conversion of aromatic amines to diazonium salts using nitrous acid in acidic aqueous media | Low temperature (~0–5 °C), acidic pH |
| Azo Coupling | Reaction of diazonium salts with 1,3-benzenediamine derivatives to form azo bonds | Controlled pH, temperature; aqueous or mixed solvents |
| Hydrazonoyl Intermediate Route | Reflux of aromatic diamines with triethyl orthoesters and hydrazine to form hydrazonoyl chlorides | Alternative method for related azo compounds |
| Purification | RP-HPLC using acetonitrile/water/phosphoric or formic acid mobile phases | Scalable for preparative and analytical purposes |
Research Findings and Considerations
The azo coupling reaction is highly sensitive to substituent effects on the aromatic rings, influencing the coupling position and product stability.
The use of methyl substituents at the 4- and 6-positions enhances the electron density, facilitating azo bond formation and stabilizing the azo linkage.
The diazotization step requires careful temperature control to prevent decomposition of diazonium salts.
Purification by RP-HPLC is effective for isolating the compound and removing impurities, which is critical for applications in dye formulation and analytical studies.
Mass spectrometry-compatible mobile phases (replacing phosphoric acid with formic acid) enable detailed structural confirmation and impurity profiling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-], and how can reaction conditions be systematically optimized?
- Methodology :
- Diazotization-Coupling : Azo compounds are typically synthesized via diazotization of aromatic amines (e.g., 4-methyl-1,3-phenylenediamine) under acidic conditions (0–5°C, HCl/NaNO₂), followed by coupling with electron-rich substrates (e.g., 6-methyl-1,3-benzenediamine). pH control (4–6) is critical to avoid side reactions like diazoamino compound formation .
- Optimization : Use factorial design experiments to vary temperature, pH, and stoichiometric ratios. Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 450–550 nm) .
Q. How can structural characterization of this azo compound be performed to confirm its regiochemistry and substituent positions?
- Methodology :
- Spectroscopy : Combine -NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 2.3–2.7 ppm for methyl groups) and -NMR (azo group carbons at δ 140–160 ppm). FT-IR analysis can confirm azo (-N=N-) stretches at 1450–1600 cm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. What computational approaches are effective for predicting the electronic properties and stability of this azo dye under varying environmental conditions?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. Simulate substituent effects (e.g., methyl groups) on electron density distribution and azo bond dissociation energy. Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set .
- Environmental Stability Modeling : Use molecular dynamics (MD) to predict degradation pathways under UV light or oxidative conditions (e.g., reactive oxygen species interactions) .
Q. How can analytical challenges in quantifying trace degradation products of this compound in environmental matrices be addressed?
- Methodology :
- HPLC-MS/MS : Employ a reverse-phase C18 column with gradient elution (methanol/0.1% formic acid). Use MRM (multiple reaction monitoring) for selective detection of degradation products (e.g., aromatic amines or quinones) .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes from water or soil extracts. Validate recovery rates (70–120%) via spiked matrices .
Q. What experimental strategies resolve contradictions in reported photodegradation rates of structurally similar azo dyes?
- Methodology :
- Controlled Degradation Studies : Use a solar simulator with calibrated UV intensity (W/m²) to standardize light exposure. Compare degradation kinetics under aerobic vs. anaerobic conditions.
- Data Reconciliation : Apply multivariate regression to identify critical variables (e.g., pH, dissolved oxygen, substituent electronic effects). For example, electron-withdrawing groups (e.g., -NO₂) accelerate degradation, while methyl groups may stabilize the azo bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
